molecular formula C16H19N5O2S2 B2835957 N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-53-8

N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2835957
CAS No.: 898462-53-8
M. Wt: 377.48
InChI Key: LCAORQQTHDFWME-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is an intriguing compound recognized for its unique structure and potential applications in various scientific fields. This compound belongs to the thiadiazole family, known for their extensive use in medicinal and industrial chemistry due to their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step processes:

  • Formation of 1,3,4-thiadiazole nucleus: This initial step includes the reaction of appropriate thiosemicarbazides with carbon disulfide (CS₂) under basic conditions to form the thiadiazole ring.

  • Introduction of the phenylureido group: The phenylureido moiety is often introduced by reacting isocyanates with the thiadiazole derivative.

  • Attachment of the cyclopentyl and thioacetamide groups: This final step involves the reaction of the intermediate compound with cyclopentanone and acetic anhydride under appropriate conditions to yield the target molecule.

Industrial Production Methods

Industrial production may follow similar synthetic routes but on a larger scale with optimized conditions. This often involves:

  • Continuous-flow reactors: To enhance reaction efficiency and yield.

  • Advanced purification techniques: Such as recrystallization, chromatography, or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the reduction of the carbonyl groups.

  • Substitution: This compound can undergo nucleophilic substitution reactions where the thiadiazole ring participates in various substitution reactions due to its electrophilic nature.

Common reagents used include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Ammonia, amines, thiols.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide serves as a precursor or intermediate in synthesizing other complex molecules due to its versatile functional groups.

Biology

This compound has been explored for its biological activities, including antimicrobial, antifungal, and antiparasitic properties, owing to the bioactive thiadiazole moiety.

Medicine

Industry

Industrially, it could be used as a stabilizer or additive in polymer production, enhancing material properties such as durability and resistance to degradation.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide exerts its effects involves:

  • Interaction with enzymes and receptors: Its structural similarity to biological molecules allows it to bind to and modulate the activity of specific enzymes or receptors.

  • Molecular targets: These may include proteins involved in cell signaling pathways, metabolic enzymes, or structural proteins.

  • Pathways involved: The compound may influence pathways related to cell growth, apoptosis, or immune response, making it a valuable research tool in understanding these processes.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-mercapto-5-methyl-1,3,4-thiadiazole. Compared to these compounds, N-cyclopentyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide offers:

  • Unique structure: The combination of the cyclopentyl, phenylureido, and thioacetamide groups provides unique chemical and biological properties.

  • Enhanced activity: Its unique structure may result in enhanced biological activities, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

N-cyclopentyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S2/c22-13(17-11-8-4-5-9-11)10-24-16-21-20-15(25-16)19-14(23)18-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAORQQTHDFWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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